molecular formula C6H4Cl3N3 B11775953 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride

5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride

Cat. No.: B11775953
M. Wt: 224.5 g/mol
InChI Key: RJFZWXDKYCMIDR-UHFFFAOYSA-N
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Description

5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic compound with the molecular formula C6H3Cl2N3·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of chlorine atoms at the 5th and 7th positions of the imidazo[1,2-a]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride typically involves the chlorination of imidazo[1,2-a]pyrimidine. One common method includes the reaction of imidazo[1,2-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction is carried out at 90°C for 4 hours, followed by quenching with a saturated aqueous solution of sodium bicarbonate and extraction with ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: The major products are typically substituted imidazo[1,2-a]pyrimidine derivatives, where the chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloroimidazo[1,2-a]pyridine
  • 5,7-Dichloroimidazo[1,2-a]pyrazine
  • 5,7-Dichloroimidazo[1,2-a]triazine

Uniqueness

5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of chlorine atoms at the 5th and 7th positions. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H4Cl3N3

Molecular Weight

224.5 g/mol

IUPAC Name

5,7-dichloroimidazo[1,2-a]pyrimidine;hydrochloride

InChI

InChI=1S/C6H3Cl2N3.ClH/c7-4-3-5(8)11-2-1-9-6(11)10-4;/h1-3H;1H

InChI Key

RJFZWXDKYCMIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=NC2=N1)Cl)Cl.Cl

Origin of Product

United States

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